molecular formula C12H11NO3 B13039168 (S)-2-(quinolin-5-yloxy)propanoic acid

(S)-2-(quinolin-5-yloxy)propanoic acid

Cat. No.: B13039168
M. Wt: 217.22 g/mol
InChI Key: AUPKWLCMMVLOIV-QMMMGPOBSA-N
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Description

(S)-2-(quinolin-5-yloxy)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(quinolin-5-yloxy)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid derivatives. One common method is the etherification of quinoline-5-ol with (S)-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(quinolin-5-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ether linkage and the quinoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(quinolin-5-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(quinolin-5-yloxy)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to (S)-2-(quinolin-5-yloxy)propanoic acid but without the propanoic acid moiety.

    Quinolone: Contains a carbonyl group at the 4-position of the quinoline ring.

    Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.

Uniqueness

This compound is unique due to its specific ether linkage and the presence of the propanoic acid moiety, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-quinolin-5-yloxypropanoic acid

InChI

InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-2-5-10-9(11)4-3-7-13-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1

InChI Key

AUPKWLCMMVLOIV-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=CC2=C1C=CC=N2

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

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